molecular formula C10H8O3 B1370386 3-Methylbenzofuran-5-carboxylic acid CAS No. 501892-99-5

3-Methylbenzofuran-5-carboxylic acid

Cat. No. B1370386
Key on ui cas rn: 501892-99-5
M. Wt: 176.17 g/mol
InChI Key: ICGCSXAZTJXZAG-UHFFFAOYSA-N
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Patent
US06894042B2

Procedure details

Methyl 3-methyl-1-benzofuran-5-carboxylate (365 mg, 1.9 mmol) is dissolved in MeOH (7 mL), diluted with H2O (3.5 mL) and treated with 3N NaOH (1.41 mL, 4.2 mmol). The mixture is diluted with MeOH (3.5 mL) to homogeneity, stirred at RT for 2.5 days then concentrated to dryness. The residue is dissolved in H2O (5 mL) and acidified to pH 2 with concentrated HCl. The resulting solid is filtered and dried in a vacuum oven at 40° C. for 18 h to afford 321 mg (95%) of 3-methyl-1-benzofuran-5-carboxylic acid as a white solid. HRMS (FAB) calcd for C10H8O3+H: 177.0552, found: 177.0553 (M+H)+.
Quantity
365 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.41 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]2[CH:7]=[C:8]([C:11]([O:13]C)=[O:12])[CH:9]=[CH:10][C:5]=2[O:4][CH:3]=1.[OH-].[Na+]>CO.O>[CH3:1][C:2]1[C:6]2[CH:7]=[C:8]([C:11]([OH:13])=[O:12])[CH:9]=[CH:10][C:5]=2[O:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
365 mg
Type
reactant
Smiles
CC1=COC2=C1C=C(C=C2)C(=O)OC
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.41 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
3.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
3.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 2.5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in H2O (5 mL)
FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 40° C. for 18 h
Duration
18 h

Outcomes

Product
Details
Reaction Time
2.5 d
Name
Type
product
Smiles
CC1=COC2=C1C=C(C=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 321 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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